molecular formula C20H34 B3052790 2-Phenyltetradecane CAS No. 4534-59-2

2-Phenyltetradecane

Cat. No.: B3052790
CAS No.: 4534-59-2
M. Wt: 274.5 g/mol
InChI Key: GDFUGKICRHMMOT-UHFFFAOYSA-N
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Description

. It belongs to the class of alkylbenzenes, which are characterized by a benzene ring substituted with an alkyl chain. This compound is notable for its hydrophobic properties and is often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyltetradecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the continuous addition of tetradecyl chloride to a benzene solution containing the catalyst, followed by distillation to separate the desired product from by-products and unreacted starting materials .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkylbenzenes with reduced alkyl chains

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

2-Phenyltetradecane has several applications in scientific research and industry:

    Chemistry: It is used as a reference standard in chromatographic analysis due to its well-defined chemical properties.

    Biology: Studies have explored its role as a hydrophobic molecule in biological membranes and its interactions with lipid bilayers.

    Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in the context of hydrophobic drug formulations.

    Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-Phenyltetradecane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are largely non-specific, driven by hydrophobic interactions rather than specific binding to receptors or enzymes .

Comparison with Similar Compounds

  • 1-Phenyltetradecane
  • Tetradecylbenzene
  • Phenyl-n-tetradecane

Comparison: 2-Phenyltetradecane is unique among its analogs due to the position of the phenyl group on the second carbon of the tetradecane chain. This structural difference can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions. For instance, 1-Phenyltetradecane, where the phenyl group is attached to the first carbon, may exhibit different reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

tetradecan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUGKICRHMMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863413
Record name (Tetradecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-59-2
Record name Benzene, (1-methyltridecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Tetradecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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